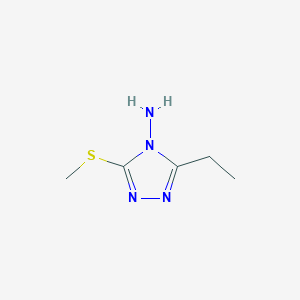

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole ring substituted with ethyl and methylthio groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methylthioisocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems also minimizes human error and ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Catalytic hydrogenation using palladium on carbon

Substitution: Alkylating agents like methyl iodide, arylating agents like phenylboronic acid

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Corresponding amine derivatives

Substitution: Various alkyl or aryl substituted triazoles

Aplicaciones Científicas De Investigación

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparación Con Compuestos Similares

Similar Compounds

3-ethyl-4H-1,2,4-triazol-4-amine: Lacks the methylthio group, resulting in different chemical properties and reactivity.

5-methylthio-4H-1,2,4-triazol-4-amine: Lacks the ethyl group, affecting its overall stability and biological activity.

3-ethyl-5-(methylsulfonyl)-4H-1,2,4-triazol-4-amine: Contains a sulfonyl group instead of a methylthio group, leading to different oxidation states and reactivity.

Uniqueness

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical and biological properties

Actividad Biológica

3-Ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is a compound belonging to the 1,2,4-triazole family, which has garnered interest due to its diverse biological activities. This article examines its biological activity, focusing on its antioxidant and antibacterial properties, as well as its potential therapeutic applications.

Overview of 1,2,4-Triazoles

1,2,4-triazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The structural framework of triazoles allows for various substitutions that can enhance their pharmacological efficacy. Compounds containing the triazole moiety have been investigated extensively for their potential in drug development due to their favorable safety profiles and bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy (both 1H and 13C), IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. The antioxidant potential of this compound can be assessed through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

In studies involving similar triazole derivatives:

- DPPH Assay : Compounds demonstrated significant radical scavenging activity. For instance, derivatives with a methylthio group showed IC50 values comparable to standard antioxidants like ascorbic acid .

- ABTS Assay : The compound's ability to reduce ABTS radicals was notable, indicating strong electron-donating capabilities that contribute to its antioxidant effects.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) method is commonly used to determine the effectiveness of the compound.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 32 | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 16 | Potent against Gram-positive bacteria |

| Candida albicans | 64 | Moderate antifungal activity |

Studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that triazole derivatives similar to this compound exhibited enhanced antimicrobial activity when combined with conventional antibiotics. This synergistic effect suggests potential applications in overcoming antibiotic resistance .

- In Vivo Studies : Animal models have shown that triazole compounds can significantly reduce bacterial load in infections caused by resistant strains. These findings support further investigation into their use as adjunct therapies in infectious diseases .

Propiedades

IUPAC Name |

3-ethyl-5-methylsulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3-4-7-8-5(10-2)9(4)6/h3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTLEJSTCOBBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.